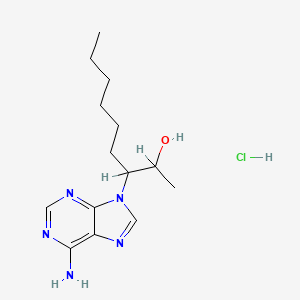

rac erythro-9-(2-Hydroxy-3-nonyl)adenine, Hydrochloride

Description

Physicochemical Profile

| Property | Value | Source |

|---|---|---|

| Melting point | 163–170°C | |

| Solubility | >10 mM in DMSO; 100 mM in H₂O | |

| Hygroscopicity | Hygroscopic | |

| Storage conditions | -20°C under inert atmosphere |

The compound exhibits moderate solubility in polar solvents, attributed to the hydrochloride salt enhancing ionic interactions . Its hygroscopic nature necessitates storage in anhydrous environments to prevent decomposition . Thermal stability is maintained up to 170°C, beyond which decomposition occurs, as evidenced by thermogravimetric analysis .

Properties

Molecular Formula |

C14H24ClN5O |

|---|---|

Molecular Weight |

313.82 g/mol |

IUPAC Name |

3-(6-aminopurin-9-yl)nonan-2-ol;hydrochloride |

InChI |

InChI=1S/C14H23N5O.ClH/c1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19;/h8-11,20H,3-7H2,1-2H3,(H2,15,16,17);1H |

InChI Key |

VVDXNJRUNJMYOZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)N.Cl |

Synonyms |

9-(2-hydroxy-3-nonyl)adenine 9-(2-hydroxy-3-nonyl)adenine hydrochloride 9-(2-hydroxy-3-nonyl)adenine monohycrochloride 9-(2-hydroxy-3-nonyl)adenine monohycrochloride, (erythro-R*,S*)-isomer 9-(2-hydroxy-3-nonyl)adenine oxalate (2:1) 9-(2-hydroxy-3-nonyl)adenine oxalate (2:1), (erythro-R*,R*)-isomer 9-(2-hydroxy-3-nonyl)adenine, (R*,S*)-(+-)-isomer 9-(2-hydroxy-3-nonyl)adenine, (R*,S*)-isomer 9-(2-hydroxy-3-nonyl)adenine, (R-(R*,R*))-isomer 9-(2-hydroxy-3-nonyl)adenine, (R-(R*,S*))-isomer 9-(2-hydroxy-3-nonyl)adenine, (S-(R*,R*))-isomer 9-(2-hydroxy-3-nonyl)adenine, (S-(R*,S*))-isomer EHNA erythro-9-(2-hydroxy-3-nonyl)adenine erythro-9-(2-hydroxynon-3-yl)adenine erythro-9-(3-(2-hydroxynonyl))adenine threo-9-(2-hydroxy-3-nonyl)adenine |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Displacement of a Leaving Group

A common approach involves reacting 6-chloropurine with a stereochemically defined nonanol derivative. For example:

Mitsunobu Reaction for Stereochemical Control

The Mitsunobu reaction ensures retention of configuration at the stereocenters:

-

Reagents : DIAD (diisopropyl azodicarboxylate) and PPh (triphenylphosphine).

-

Substrates : 6-Aminopurine and (2,3)-2-nonanol.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt to enhance solubility and stability:

Acid-Base Reaction

Crystallization and Purification

-

Recrystallization : The crude salt is recrystallized from ethanol/water (9:1) at −20°C, yielding white crystals with a melting point of 163–170°C.

-

Drying : Lyophilization under vacuum ensures removal of residual solvents.

Racemization and Diastereomer Separation

The “rac” designation indicates equal proportions of erythro enantiomers. Strategies to achieve this include:

Racemic Synthesis

Chemical Reactions Analysis

Types of Reactions: EHNA Hydrochloride undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .

Scientific Research Applications

Inhibition of Adenosine Deaminase

EHNA is recognized as a strong inhibitor of adenosine deaminase (ADA), which is crucial for regulating adenosine levels in biological systems. This inhibition has significant implications for research in several areas:

- Neurobiology : EHNA's ability to modulate adenosine levels can influence neurotransmission and neuroprotection. Studies have shown that treatment with EHNA affects the editing of 5-HT2CR mRNA in cortical neurons, suggesting its utility in exploring serotonin receptor function and related pathways in neuropsychiatric disorders .

- Cancer Research : The modulation of adenosine levels through ADA inhibition may have therapeutic implications in cancer. EHNA has demonstrated anticancer effects against malignant pleural mesothelioma, indicating its potential role in cancer treatment strategies .

Stem Cell Research

EHNA has been employed in stem cell research, particularly concerning human embryonic stem cells (hESCs). It has been shown to effectively block spontaneous differentiation of hESCs under feeder-free conditions:

- Pluripotency Maintenance : EHNA maintains the expression of pluripotency markers (e.g., NANOG, POU5F1) even when basic fibroblast growth factor (bFGF) is absent. This property suggests that EHNA could serve as a replacement for bFGF in culture systems aimed at producing hESCs for therapeutic applications .

- Neuronal Differentiation : The compound also inhibits directed neuronal differentiation, providing insights into the mechanisms governing stem cell fate decisions and potential applications in regenerative medicine .

Virology

EHNA has shown promise as an antiviral agent, particularly against herpes simplex virus (HSV):

- Inhibition of Viral Replication : Research indicates that EHNA significantly inhibits HSV replication without affecting the viability of host cells. This property highlights its potential as a therapeutic agent in managing viral infections .

Cardiovascular Research

The compound's inhibition of phosphodiesterase II (PDE2) has implications for cardiovascular studies:

- cGMP Signaling Pathways : By inhibiting PDE2, EHNA enhances cGMP signaling, which is vital for cardiovascular function. This mechanism can be leveraged to explore cardiac physiology and pathophysiology, particularly regarding heart failure and ischemic conditions .

Potential Applications in COVID-19 Research

Recent studies have suggested that modulating adenosine pathways may have therapeutic benefits for patients with severe COVID-19:

- Acute Respiratory Distress Syndrome (ARDS) : Given its role as an ADA inhibitor, EHNA might help elevate adenosine levels, potentially ameliorating ARDS associated with COVID-19 by influencing immune responses and inflammation .

Data Summary Table

| Application Area | Mechanism of Action | Key Findings/Implications |

|---|---|---|

| Neurobiology | Inhibition of ADA | Affects mRNA editing; potential role in neuropsychiatric disorders |

| Stem Cell Research | Inhibition of differentiation | Maintains pluripotency; inhibits neuronal differentiation |

| Virology | Inhibition of HSV replication | Significant antiviral activity without cytotoxicity |

| Cardiovascular Research | Inhibition of PDE2 | Enhances cGMP signaling; implications for heart function |

| COVID-19 Research | Modulation of adenosine levels | Potential to alleviate ARDS; impacts immune response |

Mechanism of Action

EHNA Hydrochloride exerts its effects by inhibiting the activity of cyclic nucleotide phosphodiesterase 2 (PDE2) and adenosine deaminase (ADA). This inhibition leads to an increase in cyclic GMP levels and a decrease in adenosine degradation, resulting in various pharmacological responses such as antiviral, antitumor, and antiarrhythmic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

EHNA·HCl belongs to a broader class of ADA and PDE inhibitors, but its dual-target specificity distinguishes it from structurally or functionally related compounds. Below is a detailed comparison with key analogues:

Adenosine Deaminase (ADA) Inhibitors

- Mechanistic Differences: 2'-Deoxycoformycin (DCF): A purine analogue and irreversible ADA inhibitor with picomolar affinity. Unlike EHNA·HCl, DCF lacks PDE2 activity and is clinically approved for hematologic malignancies . In preclinical studies, DCF enhances the antitumor activity of arabinofuranosyladenine (ara-A) by preventing its deamination, whereas EHNA·HCl primarily extends adenosine’s antiarrhythmic effects . EHNA·HCl: Reversibly inhibits ADA and uniquely suppresses PDE2, making it a versatile tool for studying adenosine-PDE2 crosstalk .

Phosphodiesterase (PDE) Inhibitors

- Functional Contrast: EHNA·HCl’s PDE2 selectivity contrasts with non-selective inhibitors like IBMX. PDE2 hydrolyzes both cAMP and cGMP, and EHNA·HCl’s inhibition disrupts cyclic nucleotide gradients critical for neuronal and cardiac function .

Nucleoside Analogues

- Therapeutic vs. Research Utility: Ara-A: A nucleoside antiviral that inhibits DNA synthesis. Unlike EHNA·HCl, it requires metabolic activation and is degraded by ADA, necessitating co-administration with ADA inhibitors like DCF . CI-IB-MECA: A selective adenosine A3 receptor agonist. EHNA·HCl indirectly modulates adenosine receptor activity by elevating extracellular adenosine, whereas CI-IB-MECA directly activates receptors .

Key Research Findings

- Enhancing Adenosine Effects: EHNA·HCl prolongs adenosine-induced R-R interval lengthening in rats by 5-fold compared to adenosine alone, highlighting its role in arrhythmia management .

- Neurodegenerative Models : EHNA·HCl inhibits dynein-mediated retrograde axonal transport, reducing LC3-II expression in Alzheimer’s disease cell models .

Biological Activity

Rac erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride, commonly referred to as EHNA, is a potent inhibitor of adenosine deaminase (ADA) and phosphodiesterase II (PDE2). This compound has garnered attention for its diverse biological activities, particularly in the context of cell differentiation and viral replication. The following sections will explore the biological activity of EHNA, supported by relevant data tables, case studies, and detailed research findings.

- Chemical Name: rac erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride

- Molecular Formula: C14H23N5O·ClH

- Molecular Weight: 313.83 g/mol

- CAS Number: 58337-38-5

EHNA exhibits multiple mechanisms of action, primarily through its inhibition of ADA and PDE2.

- Adenosine Deaminase Inhibition : EHNA's inhibition of ADA leads to increased levels of adenosine, which can modulate various cellular processes.

- Phosphodiesterase Inhibition : As a selective PDE2 inhibitor (IC50 = 0.8 - 4 μM), EHNA enhances cGMP signaling pathways, which have critical roles in cardiovascular function and neuronal signaling .

1. Inhibition of Viral Replication

EHNA has been shown to significantly inhibit the replication of herpes simplex virus (HSV). In HeLa cells treated with EHNA at a concentration of 10 µM, HSV production was inhibited by 75-90%, demonstrating its potential as an antiviral agent. Notably, EHNA did not affect the viability or DNA synthesis of uninfected cells, indicating its selective action against viral replication .

2. Effects on Human Embryonic Stem Cells (hESCs)

EHNA plays a crucial role in maintaining the pluripotency of hESCs by blocking spontaneous differentiation in feeder-free conditions. Studies have shown that hESCs cultured with EHNA for over ten passages retained key pluripotency markers (e.g., NANOG, POU5F1) without significant differentiation. Upon removal of EHNA, these cells were able to undergo efficient multi-lineage differentiation .

3. Cardiac Myocyte Function

In cardiac myocytes, EHNA has been demonstrated to reverse the inhibitory effects of cGMP on L-type calcium current (Ica), suggesting a protective role in cardiac function under conditions where cGMP levels are elevated . The compound selectively inhibited PDE2 without affecting other PDE isoforms, highlighting its specificity and potential therapeutic applications in heart diseases.

Data Tables

Case Study 1: Antiviral Efficacy

In a controlled study involving HeLa cells infected with HSV, treatment with EHNA resulted in a greater than 99% inhibition of virus production when combined with adenine arabinonucleoside. This synergistic effect underscores EHNA's potential as a therapeutic agent in antiviral strategies .

Case Study 2: Stem Cell Research

Research conducted on hESCs indicated that EHNA could replace basic fibroblast growth factor (bFGF) in maintaining cell pluripotency during culture. This finding opens avenues for developing more cost-effective and scalable methods for stem cell maintenance in therapeutic applications .

Q & A

Q. How does EHNA HCl inhibit adenosine deaminase (ADA) in enzymatic assays, and what methodological steps are critical for validating its efficacy?

EHNA HCl acts as a competitive inhibitor of ADA by binding to the enzyme's active site, which involves key residues such as histidine (H214), cysteine (C262), and aspartic acids (D295/D296) . To validate inhibition, researchers should:

- Use spectrophotometric assays to monitor the conversion of adenosine to inosine (absorbance at 265 nm decreases as adenosine is consumed).

- Include positive controls (e.g., 2'-deoxycoformycin, a potent ADA inhibitor) and negative controls (untreated enzyme).

- Test EHNA HCl at concentrations ranging from 10–100 μM, as these are effective in suppressing ADA activity in mammalian systems .

Q. What are the primary applications of EHNA HCl in cell culture studies involving adenosine signaling?

EHNA HCl is used to:

- Prevent the degradation of endogenous adenosine, enhancing extracellular adenosine levels for receptor signaling studies.

- Synergize with adenosine receptor agonists (e.g., Chloro-IB-MECA) to amplify adenosine-dependent pathways, such as hematopoietic stem cell differentiation .

- Combine with dipyridamole (an adenosine uptake inhibitor) to block intracellular adenosine metabolism, ensuring sustained extracellular adenosine concentrations .

Advanced Research Questions

Q. How can researchers address species-specific differences in EHNA HCl efficacy when studying ADA inhibition?

EHNA HCl exhibits variable inhibition across species:

- Effective in human, bovine, and chicken ADA1 : Use 50–100 μM EHNA HCl to achieve >80% inhibition .

- Ineffective in chicken ADA2 and camel ADA : Alternative inhibitors (e.g., purine riboside for camel ADA) must be employed .

- Validation steps : Pre-screen ADA isoforms using recombinant enzymes or tissue lysates to confirm sensitivity before full-scale experiments.

Q. What experimental designs are recommended for studying EHNA HCl's role in maintaining stem cell pluripotency?

EHNA HCl blocks spontaneous differentiation in human embryonic stem cells (hESCs) by modulating adenosine metabolism:

- Protocol : Culture hESCs in media supplemented with 20–50 μM EHNA HCl and standard growth factors (e.g., FGF2).

- Outcome metrics : Assess pluripotency markers (OCT4, NANOG) via immunofluorescence and qPCR.

- Control : Include untreated cells and cells treated with differentiation-inducing agents (e.g., retinoic acid) .

Q. How does EHNA HCl influence RNA editing in neuronal cells, and what are the implications for studying adenosine-to-inosine (A-to-I) editing?

EHNA HCl reduces RNA editing efficiency by inhibiting adenosine deaminase acting on RNA (ADAR), particularly at specific sites (e.g., sites C and D in serotonin receptor transcripts):

- Method : Treat primary cortical neurons with 10–50 μM EHNA HCl for 6 days.

- Analysis : Use Sanger sequencing or deep sequencing to quantify A-to-I editing rates.

- Consideration : Validate off-target effects on ADA using enzymatic assays, as EHNA HCl may cross-react with ADAR at higher concentrations .

Q. What are the best practices for incorporating EHNA HCl into DNA damage studies involving oxidative lesions like 8-oxo-dG?

EHNA HCl is used to stabilize adenosine pools in DNA repair assays:

- Application : Add 50 μM EHNA HCl to reaction mixtures containing Fenton reagents (e.g., Fe²⁺/H₂O₂) to prevent adenosine deamination during oxidative stress simulations.

- Quantification : Pair with LC-MS/MS to measure 8,5′-cyclo-2′-deoxyadenosine (cdA) and other lesions, ensuring minimal interference from adenosine metabolites .

Methodological Considerations

Q. How should researchers optimize EHNA HCl concentrations to balance efficacy and cytotoxicity?

- Dose titration : Test 1–200 μM EHNA HCl in pilot studies using viability assays (e.g., MTT or ATP luminescence).

- Toxicity thresholds : Cytotoxicity is rare below 100 μM in most mammalian cell lines, but primary neurons may require lower doses (≤50 μM) .

Q. What are the critical controls for experiments combining EHNA HCl with other adenosine pathway modulators?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.